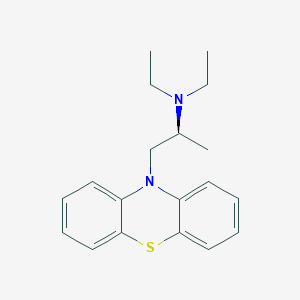

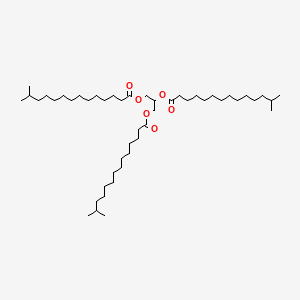

(S)-ethopropazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

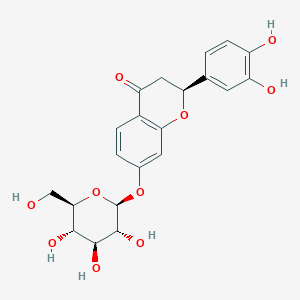

(S)-profenamine is the (S)-enantiomer of profenamine. It is an enantiomer of a (R)-profenamine.

Aplicaciones Científicas De Investigación

Treatment of Paralysis Agitans

Ethopropazine, also known as parsidol hydrochloride, has been historically used in the treatment of paralysis agitans. A study involving 147 patients, including cases of postencephalitic, idiopathic, and arteriosclerotic paralysis agitans, demonstrated its efficacy, particularly in alleviating severe tremors. Patients exhibited improvements in sleep, gait, posture, and speech (Doshay, Constable, & Agate, 1956).

Parkinsonism Treatment

Ethopropazine has been compared with benztropine for treating parkinsonism induced by neuroleptics like fluphenazine enanthate. In a study involving schizophrenic outpatients, ethopropazine showed equal effectiveness to benztropine and procyclidine in controlling parkinsonian symptoms. However, it was found to have fewer side effects such as anxiety and depression compared to benztropine, suggesting it as a preferable option (Chouinard, Annable, Ross-Chouinard, & Kropsky, 1979).

Neuropathic Pain Alleviation

Ethopropazine, due to its NMDA antagonist properties, has been effective in alleviating thermal hyperalgesia in neuropathic rats. When combined with an alpha(2) adrenergic agonist, it provided effective and long-lasting relief from neuropathic pain without neurotoxic or behavioral side effects (Jevtovic-Todorovic, Meyenburg, Olney, & Wozniak, 2003).

Transition Metal Complexes

Ethopropazine has been used to create transition metal complexes with ZnBr2, CdBr2, CdI2, and HgBr2. These complexes were characterized based on elemental analysis, molar conductance, magnetic susceptibility, IR, and 1H-NMR data. Such studies are crucial for understanding the chemical properties and potential applications of ethopropazine in various fields (Debbeti, Ahmad, Ananda, & Gowda, 2013).

Pharmacokinetics in Rats

Research has been conducted to understand the pharmacokinetics of ethopropazine in rats after oral and intravenous administration. This study provided insights into its distribution, metabolism, and excretion, essential for comprehending its therapeutic potential and safety profile (Maboudian-Esfahani & Brocks, 1999).

Propiedades

Número CAS |

852369-52-9 |

|---|---|

Nombre del producto |

(S)-ethopropazine |

Fórmula molecular |

C19H24N2S |

Peso molecular |

312.5 g/mol |

Nombre IUPAC |

(2S)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m0/s1 |

Clave InChI |

CDOZDBSBBXSXLB-HNNXBMFYSA-N |

SMILES isomérico |

CCN(CC)[C@@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

SMILES canónico |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)

![(2S)-2-[(R)-(2-bromophenyl)-hydroxymethyl]-5-(dimethylamino)-N,N-dimethyl-2-phenylpentanamide](/img/structure/B1202822.png)

![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)